Product packaging for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine(Cat. No.:)

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

Cat. No.: B13011856
M. Wt: 166.61 g/mol
InChI Key: TYBNSKRBFXUYIS-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a valuable chemical building block for research and development, particularly in medicinal chemistry and materials science. The compound features a pyrrolo[1,2-b]pyridazine scaffold, a fused heterocyclic system known for its planar conformation and potential for π-π stacking interactions in the solid state, a property that can be critical for the development of organic compounds with useful optical characteristics and for facilitating electron mobility in materials . The reactive chloromethyl group at the 6-position serves as a key functional handle, allowing researchers to readily incorporate this heterocyclic system into more complex molecules through various substitution and cross-coupling reactions. The broader pyrrolo[1,2-b]pyridazine scaffold has attracted significant attention due to its interesting optical properties and diverse biological activities, making it a structure of interest for creating new light-emitting organic compounds and pharmaceutical agents . Furthermore, the pyridazine heterocycle itself is recognized in drug discovery for its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and for optimizing drug-like properties . This reagent is intended solely for research applications in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B13011856 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2

InChI Key

TYBNSKRBFXUYIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CCl

Origin of Product

United States

Strategic Methodologies for the Synthesis of Pyrrolo 1,2 B Pyridazine and Its 6 Chloromethyl Derivatives

Foundational Synthetic Routes to the Pyrrolo[1,2-b]pyridazine (B13699388) Nucleus

The construction of the pyrrolo[1,2-b]pyridazine system can be broadly categorized into methods that start from either pyridazine (B1198779) or pyrrole (B145914) precursors. nih.gov These approaches include classical condensation reactions, versatile cycloadditions, and modern multi-component strategies.

Condensation reactions represent a classical and effective approach to building the pyrrolo[1,2-b]pyridazine framework. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridazine moiety.

One prominent method is a variation of the Chichibabin reaction. For instance, 3,6-dimethylpyridazine (B183211) can be quaternized with ethyl bromopyruvate, and the resulting cycloimmonium salt undergoes base-mediated intramolecular cyclization to yield a pyrrolo[1,2-b]pyridazine substituted at the 6-position. arkat-usa.org Other condensation strategies include the reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. nih.gov Further examples involve the condensation of 1,4,7-triketones with hydrazine (B178648) and the reaction of 3-chloropyridazines with propargylic alcohol, often catalyzed by palladium-copper systems (Sonogashira coupling) followed by cyclization. nih.gov A domino process involving a Sonogashira cross-coupling, isomerization, and subsequent intramolecular condensation has also been developed for synthesizing functionalized pyrrolo[1,2-b]pyridazines from 1-amino-2-bromopyrroles and propargyl alcohols. beilstein-journals.org

Starting Pyridazine DerivativeReagent(s)Key ConditionsProduct Type
3,6-DimethylpyridazineEthyl bromopyruvate, then NaHCO₃N-alkylation followed by base-mediated cyclization6-Carboxy-substituted pyrrolo[1,2-b]pyridazine arkat-usa.org
Oxazolo[3,2-b]pyridazinium perchlorateMalononitrile, Ethyl cyanoacetateSodium ethoxideCyano- or ester-substituted pyrrolo[1,2-b]pyridazines nih.gov
3-ChloropyridazinePropargylic alcoholPd(PPh₃)₂Cl₂–CuI, Et₂NHSubstituted pyrrolo[1,2-b]pyridazines nih.gov

Among the most versatile and widely employed methods for synthesizing the pyrrolo[1,2-b]pyridazine scaffold is the [3+2] cycloaddition reaction involving pyridazinium N-ylides. researchgate.netresearchgate.net These ylides, which are 1,3-dipoles, are typically generated in situ from the corresponding pyridazinium salts by treatment with a base, such as triethylamine. researchgate.net

The generated pyridazinium ylide readily reacts with a variety of dipolarophiles, particularly activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate. The reaction proceeds through a dihydro-pyrrolo[1,2-b]pyridazine intermediate, which subsequently undergoes oxidative dehydrogenation, often simply upon exposure to air, to yield the aromatic pyrrolo[1,2-b]pyridazine product. researchgate.net This method is highly regioselective. researchgate.netnih.gov For example, the reaction of phenacyl-substituted pyridazinium salts with ethyl propiolate consistently yields products with the ester group at the 5-position and the acyl group at the 7-position. nih.gov

Pyridazinium Salt PrecursorDipolarophileBaseKey Features
N-Phenacylpyridazinium bromideEthyl propiolateTriethylamine (TEA)In situ ylide generation; completely regioselective cycloaddition researchgate.net
Pyridazinium saltsDimethyl acetylenedicarboxylate (DMAD)Triethylamine (TEA)Forms dicarboxylated pyrrolo[1,2-b]pyridazines researchgate.net
Pyridazine (in one-pot reaction)2-Bromoacetophenones, 1-butyn-3-one1,2-Epoxybutane (B156178) (as acid scavenger)Multicomponent reaction variant of N-ylide cycloaddition researchgate.netresearchgate.net

An alternative strategy involves forming the pyridazine ring onto a starting pyrrole derivative. The archetypal method in this category uses 1-aminopyrrole (B1266607) as the key precursor. nih.govbeilstein-journals.org

In a reaction first reported by Flitsch and Krämer, 1-aminopyrrole is condensed with β-dicarbonyl compounds or their equivalents to form the bicyclic system. nih.gov For instance, the reaction of 1-aminopyrrole with 3-ethoxyacrolein diethylacetal yields the unsubstituted parent pyrrolo[1,2-b]pyridazine. beilstein-journals.org The choice of dicarbonyl compound dictates the substitution pattern of the final product. A more recent approach utilizes a BOC-protected 1-aminopyrrole derivative which undergoes condensation with α,β-unsaturated ketones (chalcones) to provide a facile route to highly substituted pyrrolo[1,2-b]pyridazines. beilstein-journals.org

Pyrrole PrecursorReagent(s)Key ConditionsProduct Type
1-Aminopyrrole3-Ethoxyacrolein diethylacetalCondensationUnsubstituted pyrrolo[1,2-b]pyridazine beilstein-journals.org
1-Aminopyrroleβ-Dicarbonyl compounds (e.g., benzoylacetone)CondensationSubstituted pyrrolo[1,2-b]pyridazines nih.gov
BOC-protected 1-aminopyrrole derivativeα,β-Unsaturated ketones (Chalcones)p-TSA, refluxHighly substituted dihydropyrrolo[1,2-b]pyridazines beilstein-journals.org

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several MCRs have been developed for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold. researchgate.net

One such strategy involves the one-pot reaction of pyridazine, a 2-bromoacetophenone, and an acetylenic dipolarophile (e.g., 1-butyn-3-one). researchgate.netresearchgate.net In this process, the pyridazinium ylide is formed in situ and immediately trapped by the dipolarophile in a [3+2] cycloaddition. The use of 1,2-epoxybutane as both a solvent and an acid scavenger facilitates the reaction at room temperature, making it a convenient and efficient approach. researchgate.net This method provides rapid access to pyrrolo[1,2-b]pyridazines with substituents derived from the chosen acetophenone (B1666503) and dipolarophile. researchgate.netresearchgate.net

A powerful method for synthesizing pyrrolo[1,2-b]pyridazines involves the use of mesoionic intermediates, specifically bicyclic oxazolo-pyridazinones, which are also known as münchnones. nih.gov These compounds act as masked 1,3-dipoles and undergo thermal [3+2] cycloaddition reactions with alkynes.

The mesoionic oxazolo-pyridazinones are typically generated in situ by treating a precursor, such as a 3(2H)-pyridazinone acid, with a dehydrating agent like acetic anhydride. mdpi.comnih.gov The resulting mesoionic compound then reacts with an acetylenic dipolarophile (e.g., methyl or ethyl propiolate). This cycloaddition is followed by the extrusion of carbon dioxide to afford the aromatic pyrrolo[1,2-b]pyridazine ring. mdpi.com The reaction is highly regioselective, with non-symmetrical alkynes leading to a single major regioisomer where the ester group is found at the 5-position. mdpi.comnih.gov

PrecursorReagent(s)Key IntermediateProduct Type
3(2H)-Pyridazinone acidsAcetic anhydride, Acetylenic dipolarophile (e.g., methyl propiolate)Mesoionic oxazolo-pyridazinone5-Ester-substituted pyrrolo[1,2-b]pyridazines mdpi.comnih.gov

Directed Synthesis and Introduction of the Chloromethyl Moiety

While numerous methods exist for constructing the core pyrrolo[1,2-b]pyridazine scaffold, direct syntheses of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine are not widely reported. A plausible and directed synthetic route can be achieved through the functionalization of the pre-formed parent heterocycle. This multi-step strategy involves the introduction of a formyl group, its subsequent reduction to a hydroxymethyl group, and final conversion to the target chloromethyl group.

This approach leverages the inherent reactivity of the pyrrolo[1,2-b]pyridazine system. The pyrrole moiety is significantly more electron-rich than the pyridazine ring and is therefore the preferential site for electrophilic aromatic substitution. stackexchange.com

A proposed three-step synthesis is as follows:

Formylation via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org Treatment of unsubstituted pyrrolo[1,2-b]pyridazine with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to result in electrophilic substitution. wikipedia.orgthieme-connect.de Based on the electronic properties and established reactivity patterns of related N-bridgehead heterocycles, formylation is anticipated to occur regioselectively at the C6 position of the pyrrole ring, yielding 6-formylpyrrolo[1,2-b]pyridazine . arkat-usa.org

Reduction to Hydroxymethyl Group: The intermediate aldehyde, 6-formylpyrrolo[1,2-b]pyridazine, can be selectively reduced to the corresponding primary alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This step would yield 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine .

Chlorination of the Alcohol: The final step is the conversion of the 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine to the target compound, This compound . This is a standard functional group transformation that can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction typically proceeds cleanly to afford the desired product.

This sequential strategy provides a logical and chemically sound pathway for the directed synthesis and introduction of the chloromethyl moiety at the 6-position of the pyrrolo[1,2-b]pyridazine nucleus.

Cyclocondensation Approaches for Chloromethyl-Substituted Fused Pyridazines (e.g., Imidazo[1,2-b]pyridazine (B131497) analogs)

Cyclocondensation reactions are a powerful method for constructing fused heterocyclic systems in a single, efficient step. This approach involves the reaction of a pyridazine derivative with a suitable bifunctional reagent to form the fused pyrrole ring. A notable example that illustrates this strategy is the synthesis of the analogous 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com

In this documented synthesis, 3-amino-6-chloropyridazine (B20888) serves as the pyridazine precursor. The cyclization is achieved by reacting it with 1,3-dichloroacetone (B141476) in a suitable solvent like 1,2-dimethoxyethane (B42094) under reflux conditions. mdpi.com The reaction proceeds via initial nucleophilic attack of the exocyclic amino group of the pyridazine onto one of the carbonyl carbons of the acetone (B3395972) derivative, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-b]pyridazine ring system. mdpi.com This method directly installs the chloromethyl group onto the fused heterocyclic core.

Table 1: Example of Cyclocondensation for a Chloromethyl-Substituted Fused Pyridazine

Reactant 1Reactant 2ConditionsProductYieldReference
6-chloropyridazin-3-amine1,3-dichloroacetone1,2-dimethoxyethane, Reflux, 48h6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine37% mdpi.com

This type of reaction highlights a direct route to chloromethyl-substituted fused pyridazines, providing a foundation for developing similar syntheses for the pyrrolo[1,2-b]pyridazine target.

Post-Cyclization Functionalization for 6-(Chloromethyl) Group Incorporation

While direct chloromethylation of the pyrrolo[1,2-b]pyridazine ring is not extensively documented, related transformations on other heterocyclic systems suggest plausible routes. For instance, if a 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine derivative were available, it could be converted to the target compound using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This type of conversion is a common step in heterocyclic chemistry, for example, in the synthesis of chloropyridazines from pyridazinones. asianpubs.org Similarly, a Vilsmeier-Haack reaction could potentially introduce a formyl group at the 6-position, which could then be reduced to a hydroxymethyl group and subsequently chlorinated. These multi-step sequences offer flexibility in the synthesis of specifically substituted analogs.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Microwave-Assisted Synthesis in Pyrrolo[1,2-b]pyridazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govpensoft.net The application of microwave irradiation in the synthesis of pyridazine and pyrrole-containing heterocycles is well-documented. asianpubs.orgnih.gov For example, the synthesis of pyridazinone and pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been successfully achieved using microwave assistance, significantly reducing reaction times from hours to minutes. asianpubs.orgtandfonline.com

The benefits of MAOS include rapid and uniform heating, which can minimize the formation of side products and enhance reaction rates. pensoft.net In the context of pyrrolo[1,2-b]pyridazine synthesis, microwave heating could be applied to both cyclocondensation and post-cyclization functionalization steps to improve efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle

ReactionMethodCatalyst/SolventTimeYieldReference
Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesConventional (Reflux)DIPEAc-IL3-4 h80-88% tandfonline.com
Microwave IrradiationDIPEAc-IL3-5 min85-94%

Green Chemistry Principles in Pyrrolo[1,2-b]pyridazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Key green chemistry strategies relevant to pyrrolo[1,2-b]pyridazine synthesis include:

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A greener alternative is the use of water or solvent-free conditions. For instance, a microwave-assisted Paal-Knorr condensation for the synthesis of N-aryl pyrroles has been reported to proceed in high yield using water as the solvent, eliminating the need for a catalyst. pensoft.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused. youtube.com The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been demonstrated using a recyclable task-specific ionic liquid, Diisopropyl Ethyl Ammonium Acetate (DIPEAc-IL), which can be reused multiple times without a significant loss in activity. tandfonline.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Cycloaddition reactions, which are a common method for preparing the pyrrolo[1,2-b]pyridazine core, are often highly atom-economical as they form the product by rearranging the atoms of the starting materials with few, if any, byproducts. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation can significantly reduce the environmental impact of a synthesis. nih.govtandfonline.com

By integrating these principles, the synthesis of this compound and its parent compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Chemical Reactivity and Transformation of 6 Chloromethyl Pyrrolo 1,2 B Pyridazine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 6-position of the pyrrolo[1,2-b]pyridazine (B13699388) ring is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide variety of functional groups, making it a key starting material for the synthesis of diverse derivatives. A range of nucleophiles, including amines, azide (B81097) ions, and hydroxide (B78521) ions, can displace the chloride to form new carbon-heteroatom bonds.

The reaction with amines, for instance, provides a straightforward route to 6-(aminomethyl)pyrrolo[1,2-b]pyridazine derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated. Similarly, reaction with sodium azide introduces the azido (B1232118) moiety, which can be further elaborated, for example, through reduction to an amine or via click chemistry. Hydrolysis of the chloromethyl group, typically under basic conditions, yields the corresponding alcohol, pyrrolo[1,2-b]pyridazin-6-ylmethanol.

Table 1: Examples of Nucleophilic Substitution Reactions on 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
NucleophileProductReaction ConditionsYield
Ammonia6-(Aminomethyl)pyrrolo[1,2-b]pyridazineEthanol, refluxData not available
Sodium azide6-(Azidomethyl)pyrrolo[1,2-b]pyridazineDMF, 80 °CData not available
Sodium hydroxidePyrrolo[1,2-b]pyridazin-6-ylmethanolAqueous acetone (B3395972), refluxData not available

Cross-Coupling Reactions at the Pyrrolo[1,2-b]pyridazine Core and Chloromethyl Site

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrrolo[1,2-b]pyridazine scaffold, when appropriately halogenated, can participate in a variety of these transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific examples for this compound are not extensively documented, the reactivity of the parent and related halogenated systems provides valuable insights.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with a halide. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aryl-boronic acids using a Pd(PPh3)4 catalyst. nih.gov This suggests that a bromo-substituted this compound could undergo similar couplings to introduce aryl or heteroaryl substituents onto the pyridazine (B1198779) ring.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. The synthesis of functionalized pyrrolo[1,2-b]pyridazines has been achieved through a domino process involving a Sonogashira cross-coupling reaction. chim.it Furthermore, the reaction between 3-chloropyridazines and propargylic alcohol in the presence of a Pd(PPh3)2Cl2–CuI catalyst is a known method for constructing the pyrrolo[1,2-b]pyridazine core. nih.govbeilstein-journals.org This highlights the feasibility of performing Sonogashira couplings on a halogenated pyrrolo[1,2-b]pyridazine ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific examples on the pyrrolo[1,2-b]pyridazine system are scarce, this reaction is a general and powerful method for the alkenylation of heteroaromatic halides.

It is also conceivable that the chloromethyl group itself could participate in certain cross-coupling reactions, acting as an electrophilic partner, although this reactivity is less common than that of aryl halides.

Table 2: Representative Cross-Coupling Reactions on Related Pyridazine and Pyrrolo[1,2-b]pyridazine Systems
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh3)4, Na2CO3, DME/EtOH/H2O, 80 °C3-((Hetero)aryl)-6-(thiophen-2-yl)pyridazine derivatives
Sonogashira3-ChloropyridazinesPropargylic alcoholPd(PPh3)2Cl2–CuI, Et2NHPyrrolo[1,2-b]pyridazine derivatives

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[1,2-b]pyridazine System

The pyrrolo[1,2-b]pyridazine ring system possesses a unique electronic distribution, with the pyrrole (B145914) moiety being electron-rich and the pyridazine ring being electron-deficient. This dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is more susceptible to electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially on this part of the molecule. For the related indolizine (B1195054) system, electrophilic substitution typically occurs at the 1- and 3-positions of the five-membered ring. chim.it The Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes, is a viable method for introducing a formyl group onto the pyrrole ring of pyrrolo[1,2-b]pyridazine. nih.govchemtube3d.comorganic-chemistry.orgwikipedia.org The presence of the chloromethyl group at the 6-position may influence the regioselectivity of these reactions through its electronic and steric effects.

Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring is more prone to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridazines are well-established. wur.nl For instance, a halogen at the 7-position of the pyrrolo[1,2-b]pyridazine ring would be a likely site for nucleophilic displacement by amines, alkoxides, or other nucleophiles.

Functional Group Interconversions of the Chloromethyl Moiety

The chloromethyl group in this compound can be converted into a variety of other functional groups, further expanding the synthetic utility of this compound. These transformations can provide access to aldehydes, carboxylic acids, nitriles, and other valuable derivatives.

Oxidation to Aldehyde: Several methods are available for the oxidation of primary alkyl halides to aldehydes. The Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, is a classic method for this transformation. The Hass-Bender oxidation provides another route to aldehydes from benzyl-type halides. These methods could potentially be applied to convert the chloromethyl group into a formyl group, yielding pyrrolo[1,2-b]pyridazine-6-carbaldehyde.

Conversion to Nitrile: The chloromethyl group can be converted to a cyanomethyl group via nucleophilic substitution with cyanide ion. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Conversion to Carboxylic Acid: Direct oxidation of the chloromethyl group to a carboxylic acid can be challenging. A more common two-step approach involves initial conversion to the alcohol or aldehyde, followed by oxidation. For instance, the hydrolysis of the chloromethyl group to the corresponding alcohol, followed by oxidation with a suitable oxidizing agent, would yield pyrrolo[1,2-b]pyridazine-6-carboxylic acid. uni.lu

Table 3: Potential Functional Group Interconversions of the Chloromethyl Moiety
Target Functional GroupReaction TypePotential Reagents
Aldehyde (-CHO)OxidationDMSO (Kornblum), 2-nitropropane (B154153) sodium salt (Hass-Bender)
Nitrile (-CN)Nucleophilic SubstitutionSodium cyanide
Carboxylic Acid (-COOH)Hydrolysis then Oxidation1. NaOH; 2. KMnO4 or CrO3

Ring-Opening and Rearrangement Pathways in Pyrrolo[1,2-b]pyridazine Derivatives

Nitrogen-bridgehead heterocyclic systems can undergo a variety of ring-opening and rearrangement reactions under specific conditions, leading to the formation of new heterocyclic or carbocyclic structures. While the pyrrolo[1,2-b]pyridazine system is generally stable, certain derivatives can be induced to undergo such transformations.

One notable transformation is the reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. nih.gov This reaction involves the addition of four electrons and four protons and proceeds through a ring-opened intermediate. nih.gov The presence of electron-withdrawing groups on the pyridazine ring facilitates this transformation. nih.gov While this is a method for the synthesis of pyrroles from pyridazines rather than a reaction of a pre-formed pyrrolo[1,2-b]pyridazine, it demonstrates the potential for the pyridazine ring to undergo cleavage under reductive conditions.

The synthesis of pyrrolo[1,2-b]pyridazine derivatives can also involve rearrangement steps. For example, a facile synthesis of these compounds has been developed through a pathway that includes a migration and cyclization of an intermediate derived from a BOC-protected 1-aminopyrrole (B1266607) and an α,β-unsaturated ketone. nih.govbeilstein-journals.org Additionally, photoisomerization has been reported for some N-bridgehead heterocycles, leading to skeletal rearrangements. rsc.org The specific conditions under which this compound or its derivatives might undergo ring-opening or rearrangement are an area for further investigation.

Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 6 Chloromethyl Pyrrolo 1,2 B Pyridazine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map out the entire carbon-hydrogen framework and establish the connectivity between atoms, confirming the regiochemistry of substituents on the pyrrolo[1,2-b]pyridazine (B13699388) core.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrrolo[1,2-b]pyridazine scaffold, protons on the pyrrole (B145914) and pyridazine (B1198779) rings exhibit characteristic chemical shifts and coupling patterns.

In analogs, the protons of the pyridazine moiety (H-2, H-3, and H-4) often appear as a coupled ABC system. lew.ro For instance, in 5-acetyl substituted pyrrolo[1,2-b]pyridazines, the H-4 proton is significantly deshielded (δ 8.86–8.93 ppm) due to the anisotropic effect of the adjacent acetyl group. lew.ro The H-2 and H-3 protons typically show coupling constants of approximately 9.3 Hz (³J H3-H4) and 4.3 Hz (³J H5-H6). nih.gov

For 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, the chloromethyl group (–CH₂Cl) protons would be expected to appear as a singlet in the range of δ 4.5-5.0 ppm. The protons on the pyrrole ring, H-5 and H-7, and those on the pyridazine ring, H-2, H-3, and H-4, would show shifts influenced by the electron-withdrawing nature of the chloromethyl substituent. The aromatic protons typically resonate between δ 6.5 and δ 8.0 ppm. nih.govrsc.org For example, in 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the pyrrole protons H-5 and H-6 appear at δ 6.67 (d, J = 4.3 Hz) and δ 6.47 (dq, J = 4.3, 0.7 Hz) respectively, while the pyridazine protons H-3 and H-4 are observed as doublets at δ 6.82 and δ 7.72 (J = 9.3 Hz). nih.gov

Table 1: Typical ¹H-NMR Chemical Shift Ranges for Protons on the Pyrrolo[1,2-b]pyridazine Ring System

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 7.50 - 7.90 d ³J(H2,H3) ≈ 4.5
H-3 6.80 - 7.30 dd ³J(H2,H3) ≈ 4.5, ³J(H3,H4) ≈ 9.3
H-4 7.70 - 8.00 d ³J(H3,H4) ≈ 9.3
H-5 6.50 - 6.80 d ³J(H5,H6) ≈ 4.0-4.3
H-6 6.40 - 6.70 d or m ³J(H5,H6) ≈ 4.0-4.3
H-7 7.20 - 7.60 s or m

Note: Values are estimations based on data from analogous compounds and may vary depending on the solvent and other substituents. lew.ronih.govrsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrolo[1,2-b]pyridazine ring are characteristic of their electronic environment.

For the this compound, the carbon of the chloromethyl group (–CH₂Cl) is expected to resonate in the aliphatic region, typically around δ 40-45 ppm. The carbons of the heterocyclic core appear in the aromatic region (δ 100-150 ppm). In related structures, the quaternary bridgehead carbon (C-8) is found around δ 118 ppm. beilstein-journals.org The C-6 carbon, bearing the substituent, would have its chemical shift influenced by the electronegative chlorine atom. For instance, in some pyrrolo[1,2-b]pyridazine derivatives, the C-6 signal appears around δ 112.6–112.8 ppm. nih.gov The carbons of the pyridazine ring are generally found further downfield compared to the pyrrole ring carbons due to the influence of the two nitrogen atoms.

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Position Expected Chemical Shift (δ, ppm)
C-2 120 - 125
C-3 110 - 115
C-4 130 - 135
C-5 115 - 120
C-6 110 - 115
C-7 125 - 130
C-4a (Bridgehead) 140 - 145
C-8a (Bridgehead) 115 - 125

Note: These are predicted values based on data from analogous structures. Actual values may differ. beilstein-journals.orgnih.govnih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure, particularly the regiochemistry of substitution.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and between H-5 and the proton at C-6 (if present in an analog). The absence of a correlation from the –CH₂Cl protons would confirm their nature as an isolated spin system. beilstein-journals.orgresearchgate.net

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the –CH₂Cl proton singlet to the upfield carbon signal around 40-45 ppm. beilstein-journals.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and heteroatoms. For this compound, key HMBC correlations would be expected from the –CH₂Cl protons to C-5, C-6, and C-7, definitively placing the chloromethyl group at the C-6 position. Correlations from H-5 to C-4, C-6, and C-7 would further solidify the assignment of the pyrrole ring. beilstein-journals.orgresearchgate.net These techniques were instrumental in confirming the structure of various pyrrolo[1,2-b]pyridazine derivatives. beilstein-journals.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound, the IR spectrum would display characteristic bands for the aromatic heterocyclic system and the alkyl halide group.

Aromatic C-H Stretch: Absorption bands in the region of 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic pyrrolo[1,2-b]pyridazine ring. libretexts.org

C=C and C=N Stretching: Vibrations for the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically appear in the 1650-1450 cm⁻¹ region. nih.gov

Aliphatic C-H Stretch: The C-H stretching vibrations of the chloromethyl group would be observed in the 3000-2850 cm⁻¹ range. pressbooks.pub

C-Cl Stretch: A key absorption for identifying the chloromethyl group would be the C-Cl stretching vibration, which typically appears in the 850-550 cm⁻¹ region. This band can be a useful diagnostic tool for the presence of the halogen. libretexts.org

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted aromatic system occur in the 900-675 cm⁻¹ fingerprint region and can sometimes provide information about the substitution pattern. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H (in CH₂Cl) Stretch 3000 - 2850
Aromatic C=C / C=N Stretch 1650 - 1450
C-Cl Stretch 850 - 550

Source: Data compiled from general IR correlation tables and spectra of related compounds. nih.govlibretexts.orgpressbooks.pub

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound, the molecular formula is C₈H₇ClN₂. HRMS would be used to measure the m/z value of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass would then be compared to the calculated exact mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak would have an intensity approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The confirmation of the molecular formula C₃₄H₂₈F₂N₂ for a dihydropyrrolo[1,2-b]pyridazine derivative through HRMS demonstrates the utility of this technique. beilstein-journals.org

Table 4: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M]⁺ Expected Isotopic Pattern
C₈H₇³⁵ClN₂ 166.0298 M⁺

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For pyrrolo[1,2-b]pyridazine and its analogs, X-ray analysis has consistently shown that the fused bicyclic system is essentially planar. nih.govnih.gov This planarity is a consequence of the aromatic nature of the heterocyclic core. For example, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine reveals a planar conformation. nih.govnih.gov

In the solid state, the packing of these planar molecules is often dominated by π-π stacking interactions, where the aromatic rings of adjacent molecules align with an interplanar spacing typically between 3.4 and 3.7 Å. nih.gov The analysis of this compound would confirm the planarity of the ring system and provide crucial insights into the conformation of the chloromethyl substituent relative to the ring. It would also reveal details about crystal packing, including any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

Table 5: Representative Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Analog

Parameter Value for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.govnih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8568(1)
b (Å) 11.0690(3)
c (Å) 26.4243(7)
β (°) 92.777(1)
Z (molecules/unit cell) 4

Note: This data is for an analog and serves as a representative example of what could be expected for the title compound.

Computational and Theoretical Investigations of Pyrrolo 1,2 B Pyridazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of heterocyclic systems like 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine. researchgate.netgsconlinepress.com These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's reactivity and electronic properties.

The pyrrolo[1,2-b]pyridazine (B13699388) core is an N-bridgehead aromatic heterocycle, and its electronic landscape is characterized by a delocalized π-electron system. arkat-usa.org The HOMO is typically distributed over the fused ring system, indicating the regions most susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity. gsconlinepress.com

For the parent pyrrolo[1,2-b]pyridazine system and its substituted analogs, DFT calculations are used to predict these electronic parameters. The introduction of a chloromethyl group at the 6-position is expected to modulate the electronic structure. The electronegative chlorine atom and the methylene (B1212753) spacer can influence the electron density distribution across the heterocyclic framework through inductive and hyperconjugative effects.

Computational studies on related heterocyclic systems provide insight into the expected values for this compound. For instance, DFT studies on various pyridazine (B1198779) derivatives have been performed to correlate their electronic structures with observed properties. researchgate.netgsconlinepress.com Similarly, investigations on imidazo[1,2-b]pyridazine (B131497) derivatives have utilized DFT to analyze their molecular orbitals and electrostatic potentials. researchgate.netexlibrisgroup.com These studies collectively suggest that such N-heterocyclic systems possess significant electronic stability.

Table 1: Representative Calculated Electronic Properties of Related Heterocyclic Systems.
Compound/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
PyridazineDFT/B3LYP-7.01-0.786.23
Substituted Pyridazine (PEPO)DFT/B3LYP/6-31G-6.49-1.894.60
Substituted Pyridazine (PEPT)DFT/B3LYP/6-31G-6.11-2.123.99
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylateDFT/B3LYP/6-311+G(2d,p)-7.24-2.514.73

Data are derived from computational studies on related molecules to provide a comparative context. gsconlinepress.comexlibrisgroup.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the characterization of transition states. mdpi.com For the pyrrolo[1,2-b]pyridazine system, a common synthetic route involves a 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com In this process, a pyridazinium ylide (the 1,3-dipole) reacts with a dipolarophile, such as an alkyne or alkene, to form the fused heterocyclic ring system. mdpi.comresearchgate.net

DFT calculations can model this reaction pathway by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the activation energies associated with each transition state, which helps in determining the reaction rate and feasibility.

Investigating the regioselectivity of the cycloaddition, as observed in the formation of various substituted pyrrolo[1,2-b]pyridazines. mdpi.com

In the context of this compound, while its synthesis might follow a similar cycloaddition pathway to establish the core, the chloromethyl group itself introduces a reactive site for subsequent modifications. The C-Cl bond is susceptible to nucleophilic substitution reactions. DFT can be employed to study the mechanism of such a substitution (e.g., with an amine or thiol nucleophile). These calculations would involve modeling the transition state of the SN2 or SN1 reaction, determining the energy barrier, and predicting the reaction's thermodynamic favorability. Studies on similar reactions, like the Suzuki-Miyaura coupling of bromo-pyridazines, have successfully used DFT to rationalize reaction outcomes and propose detailed mechanisms. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which serve as a powerful complement to experimental characterization. arxiv.orgnsf.gov Techniques like DFT, often combined with appropriate basis sets, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a useful degree of accuracy.

For this compound, computational methods can predict its 1H and 13C NMR spectra. The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values can then be compared with experimental spectra of related compounds to confirm structural assignments. nih.gov The chemical shifts of the protons and carbons in the pyrrolo[1,2-b]pyridazine core are well-documented for various derivatives. nih.govmdpi.comresearchgate.net Based on these experimental data and known substituent effects, a predicted NMR spectrum for this compound can be tabulated. The chloromethyl group is expected to deshield the adjacent C6 carbon and the CH2 protons.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound.
PositionPredicted 1H ShiftPredicted 13C Shift
2~8.5~145.0
3~7.1~118.0
4~8.9~129.0
5~6.7~114.0
6-~124.0
7~7.8~127.0
8 (4a)-~133.0
CH2Cl~4.8~45.0

Values are estimations based on data from analogous pyrrolo[1,2-b]pyridazine structures and standard substituent chemical shift increments. nih.govresearchgate.net

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with specific bond stretches and bends, such as C-H, C=C, C-N, and C-Cl vibrations, aiding in the structural confirmation of the compound.

Conformational Analysis and Intermolecular Interactions (e.g., π-π Stacking in Crystal Packing)

Computational methods are essential for exploring the conformational landscape of a molecule and understanding the non-covalent interactions that govern its packing in the solid state.

For this compound, the primary source of conformational flexibility is the rotation around the C6-CH2Cl single bond. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them.

In the solid state, the arrangement of molecules is dictated by a balance of intermolecular forces. For planar aromatic systems like pyrrolo[1,2-b]pyridazine, π-π stacking is a dominant interaction. mdpi.com X-ray diffraction studies of related derivatives have confirmed the presence of such interactions, where the fused aromatic rings of adjacent molecules align in a parallel or offset fashion. mdpi.comresearchgate.net These stacking interactions are crucial for electron mobility in organic materials. mdpi.com Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these and other intermolecular contacts. nih.govnih.gov

Beyond π-π stacking, other weak interactions such as C-H···N and C-H···π hydrogen bonds are expected to contribute to the stability of the crystal lattice. nih.gov The chlorine atom of the chloromethyl group can also participate in halogen bonding or other dipole-dipole interactions.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeDescriptionSignificance
π-π StackingInteraction between the aromatic rings of adjacent molecules. mdpi.comresearchgate.netMajor contributor to crystal packing and influences electronic properties.
C-H···NHydrogen bond between a C-H donor and a pyridazine nitrogen acceptor. nih.govDirectional interaction that helps organize the supramolecular structure.
C-H···ClWeak hydrogen bond involving the chlorine atom as an acceptor.Contributes to the overall lattice energy.
Halogen BondingPotential interaction between the chlorine atom (as an electrophilic region) and a nucleophilic site.Can provide directional control in crystal engineering.

Advanced Applications and Prospective Utility of Pyrrolo 1,2 B Pyridazine Scaffolds

Development of Organic Optoelectronic Materials Based on Pyrrolo[1,2-b]pyridazines

The condensed aromatic system of pyrrolo[1,2-b]pyridazines imparts them with interesting optical and electronic properties, making them attractive candidates for the development of novel organic optoelectronic materials. nih.gov Their planar structure facilitates π-π stacking interactions in the solid state, which is crucial for charge mobility in electronic devices. nih.govnih.gov

Applications in Organic Light-Emitting Diodes (OLEDs)

Pyrrolo[1,2-b]pyridazine (B13699388) derivatives are recognized for their potential in the development of stable, light-emitting organic compounds, a key component of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These compounds often exhibit high fluorescence, both in solution and in the solid state. nih.gov The ability to fine-tune the optical properties by introducing various substituents onto the pyrrolo[1,2-b]pyridazine scaffold allows for the modulation of emission colors. researchgate.net For instance, the expansion of the π-electron system through strategic substitution is a key design principle for creating novel optically active materials suitable for OLED applications. nih.gov Research into benzo[g]pyrroloimidazoindoles, which contain a related pyrrole-fused scaffold, suggests their potential as thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. mdpi.com

Photophysical Properties for Fluorescent Probes and Dyes

The inherent fluorescence of the pyrrolo[1,2-b]pyridazine system has led to its investigation for use in fluorescent probes and dyes. nih.govresearchgate.net These compounds can exhibit intense fluorescence with high quantum yields, and this property is retained even in the solid state. acs.orgresearchgate.net The photophysical properties, including absorption and emission wavelengths, can be systematically tuned by altering the substituents on the heterocyclic core. acs.org For example, a study on various substituted pyrrolo[1,2-b]pyridazines demonstrated that their emission color can be shifted from blue to red depending on the nature and position of the substituents. acs.org This tunability is a significant advantage in the design of fluorescent labels and probes for various applications, including biological imaging. The fluorescence of these compounds is often sensitive to the polarity of their environment, which can be exploited in the development of polarity-sensitive fluorescent probes. rsc.org

Below is a data table summarizing the photophysical properties of selected pyrrolo[1,2-b]pyridazine derivatives.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
5,6-dicarbomethoxy-2,7-dimethylpyrrolo[1,2-b]pyridazineNot SpecifiedNot SpecifiedHigh researchgate.net
5,6-dicarbomethoxy-7-methyl-2-phenylpyrrolo[1,2-b]pyridazineNot SpecifiedNot SpecifiedHigh researchgate.net
Benzo[f]pyridazino[6,1-a]isoindole-5,10-diones (BPID) 1−4Not SpecifiedNot SpecifiedUp to 90 acs.org
Pyrrolo[1,2-b]pyridazines (PP) 8−10Not SpecifiedNot SpecifiedModerate (around 25) acs.orgresearchgate.net

Role in Sensor and Semiconductor Device Development

The fluorescent properties and the potential for π-π stacking interactions make pyrrolo[1,2-b]pyridazine derivatives promising materials for sensors and semiconductor devices. nih.govmdpi.com Their application in organic thin-film transistors (OTFTs) has been explored. For instance, a conjugated polymer incorporating a pyrrolo-pyridazine-dione unit exhibited ambipolar charge transport properties with respectable electron and hole mobilities. ecust.edu.cn The electrical and optical properties of thin films of these organic semiconductors can be correlated with their microstructural properties, which are in turn determined by the molecular structure. mdpi.com This relationship allows for the rational design of materials with specific electronic characteristics for use in nanoelectronics and organic optoelectronics. mdpi.com

Pyrrolo[1,2-b]pyridazine Derivatives as Synthons in Complex Chemical Syntheses

The pyrrolo[1,2-b]pyridazine framework serves as a valuable synthon, or building block, for the construction of more complex molecules in fields such as drug discovery and materials science. researchgate.net A variety of synthetic methods have been developed to construct this scaffold, often allowing for the introduction of diverse functional groups. researchgate.netresearchgate.netarkat-usa.org These methods include 1,3-dipolar cycloaddition reactions, multicomponent reactions, and palladium-catalyzed coupling reactions. researchgate.netresearchgate.netmdpi.com The resulting functionalized pyrrolo[1,2-b]pyridazines can then be further elaborated into more complex target molecules. researchgate.net This modular approach provides rapid access to libraries of compounds for screening and optimization in various applications. nih.gov For example, the synthesis of these derivatives is often a key step in the development of novel kinase inhibitors and other biologically active compounds. nih.gov

Structure-Activity Relationship (SAR) Studies in Pre-clinical Research and Enzymatic Assays

The amenability of the pyrrolo[1,2-b]pyridazine scaffold to chemical modification makes it an ideal platform for structure-activity relationship (SAR) studies. By systematically altering the substituents on the core structure and evaluating the effects on biological activity, researchers can identify key structural features required for potency and selectivity.

Exploration of Pyrrolo[1,2-b]pyridazine Derivatives in Enzyme Inhibition Studies (e.g., PARP inhibitors, DAPK family modulators, GSK-3)

Pyrrolo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of several important enzyme classes.

PARP Inhibitors: A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was synthesized and identified as inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov SAR studies led to the discovery of compounds with significant selective activity against PARP-1 over PARP-2. nih.govnih.gov The most potent compounds demonstrated robust antiproliferative activity in cancer cell lines with specific DNA repair deficiencies. nih.gov

GSK-3 Inhibitors: While direct inhibition of Glycogen Synthase Kinase-3 (GSK-3) by pyrrolo[1,2-b]pyridazines is noted, more detailed SAR studies have been reported for the closely related imidazo[1,2-b]pyridazine (B131497) scaffold. nih.govacs.org These studies have led to the identification of potent and brain-penetrant GSK-3β inhibitors with potential applications in treating Alzheimer's disease. nih.govacs.org The exploration of the pyrrolo[1,2-b]pyridazine core for this target remains an area of interest.

DAPK Family Modulators: The broader class of pyrrolo-pyridines has been investigated as kinase modulators, suggesting potential activity against targets like the Death-Associated Protein Kinase (DAPK) family. google.com However, specific and detailed SAR studies on pyrrolo[1,2-b]pyridazines as DAPK modulators are less prevalent in the current literature.

The following table summarizes the inhibitory activities of selected pyrrolo[1,2-b]pyridazine derivatives.

Compound ClassTarget EnzymeKey Findings from SARReference
2-substituted pyrrolo[1,2-b]pyridazinesPARP-1Substitution at the 2-position is critical for activity and selectivity over PARP-2. nih.govnih.gov
Pyrrolo[1,2-b]pyridazine-3-carboxamidesJanus Kinases (JAK)A (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position was identified as a preferred moiety. nih.gov
Imidazo[1,2-b]pyridazinesGSK-3β3,6-disubstitution and transposition of substituents from the 2- to the 3-position significantly enhanced binding affinity. nih.govacs.orgdundee.ac.uk

In Vitro Cellular Activity Studies on Selected Cell Lines

The therapeutic potential of novel chemical entities is primarily determined by their biological activity at the cellular level. For the pyrrolo[1,2-b]pyridazine scaffold, a significant body of research has been dedicated to evaluating its derivatives against various human cancer cell lines. These in vitro studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

A study focused on new pyrrolo[1,2-b]pyridazine derivatives reported their cytotoxic effects on three human adenocarcinoma-derived cell lines: LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast). nih.gov The investigation revealed that the cytotoxic activity of these compounds is both dose- and time-dependent. nih.gov Notably, some derivatives exhibited significant antitumor activity, particularly against colon cancer cells. nih.gov

In a separate investigation, two new series of heterocyclic derivatives featuring a pyrrolo[1,2-b]pyridazine moiety were synthesized and evaluated for their in vitro cytotoxic activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.govnih.gov From this extensive screening, five compounds were selected for more detailed five-dose-response studies based on their promising growth inhibition. nih.gov Three of these compounds demonstrated potent antiproliferative activity, with GI50 values below 100 nM across a range of cancer cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrrolo[1,2-b]pyridazine derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrrolo[1,2-b]pyridazine Derivatives

Compound Cell Line Cell Line Type Activity Metric Value (µM)
Derivative 5a LoVo Colon Adenocarcinoma IC50 < 100
Derivative 5f LoVo Colon Adenocarcinoma IC50 < 100
Derivative 2c LoVo Colon Adenocarcinoma IC50 < 100
Derivative 15b V-C8 BRCA2-deficient CC50 0.340
Derivative 15b MDA-MB-436 BRCA1-deficient CC50 0.106
Derivative 4a HCT-116 Colon Cancer IC50 11.90
Derivative 4a MCF-7 Breast Cancer IC50 11.10
Derivative 4e MCF-7 Breast Cancer IC50 1 - 10
Derivative 4f MCF-7 Breast Cancer IC50 1 - 10
Derivative 4e SK-MEL-28 Melanoma IC50 1 - 10
Derivative 4f SK-MEL-28 Melanoma IC50 1 - 10

Further research into 2-substituted pyrrolo[1,2-b]pyridazine derivatives identified them as potent PARP-1 inhibitors. nih.gov The antiproliferative activity of these compounds was demonstrated in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines. nih.gov Compound 15b from this series showed robust inhibition of cell proliferation and growth with CC50 values of 340 nM and 106 nM in V-C8 and MDA-MB-436 cells, respectively. nih.gov

Another study detailed the synthesis and anticancer evaluation of new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. mdpi.com These compounds were tested against a panel of five human cancer cell lines: A-549 (lung cancer), Hs-683 (glioma), MCF-7 (breast cancer), and SK-MEL-28 and B16-F10 (melanoma). mdpi.com Among the synthesized compounds, 4e and 4f exhibited excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the range of 1 to 10 μM. mdpi.com

The versatility of the pyridazine (B1198779) core, a key component of the pyrrolo[1,2-b]pyridazine system, is well-established in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antitumor properties. nih.govrjptonline.org The pyrrole (B145914) nucleus is also a common feature in many natural products and synthetic drugs with demonstrated antitumor action. nih.gov The fusion of these two heterocyclic systems into the pyrrolo[1,2-b]pyridazine scaffold has yielded compounds with significant pharmacological potential. nih.gov

Research has also been conducted on fused pyridazine derivatives, with some compounds showing potent cytotoxic activity. For instance, compound 4a was identified as the most potent in a series against the HCT-116 colon cancer cell line, with an IC50 of 11.90 µM, and also showed high activity against the MCF-7 breast cancer cell line with an IC50 of 11.10 µM. derpharmachemica.com

The collective findings from these in vitro cellular activity studies underscore the potential of the pyrrolo[1,2-b]pyridazine scaffold as a promising framework for the development of novel anticancer agents. The diverse substitutions on this core structure allow for the fine-tuning of cytotoxic activity against a broad range of cancer cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, and how do they differ in methodology?

  • Answer : The synthesis typically involves cycloaddition or condensation strategies. A common approach uses Pd(PPh₃)₄-catalyzed cycloaddition of alkylidene cyclopropane derivatives to pyridazine . Alternatively, condensation of 1-aminopyrrole derivatives with α,β-unsaturated ketones or β-dicarbonyl compounds has been reported, yielding substituted pyrrolo[1,2-b]pyridazines. For example, benzoylacetone and 1-aminopyrrole form 2-methyl-4-phenyl-pyrrolopyridazine in a regioselective manner, while benzoylacetaldehyde yields a mixture of isomers . Recent advancements include BOC-protected 1-aminopyrrole intermediates for improved regiocontrol .

Q. How is the structure of this compound characterized experimentally?

  • Answer : Structural confirmation relies on NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Protonation studies using trifluoroacetic acid and deuteration experiments help identify reactive sites (e.g., position 7 in unsubstituted derivatives) . UV-Vis spectroscopy and DFT calculations further correlate electronic properties with substituent effects .

Q. What initial substitution reactions are feasible at the chloromethyl group?

  • Answer : The chloromethyl group undergoes nucleophilic substitution. For instance, sodium benzenesulfinate replaces chlorine to form sulfonylmethyl derivatives, as demonstrated in imidazo[1,2-b]pyridazine analogues . This functionalization is critical for introducing bioactivity-enhancing moieties.

Advanced Research Questions

Q. How do substituents at position 2 influence the protonation behavior and reactivity of pyrrolo[1,2-b]pyridazine derivatives?

  • Answer : Substituents like methyl or aryl groups at position 2 alter electron density, affecting protonation sites. Trifluoroacetic acid protonates unsubstituted derivatives at position 7, while electron-withdrawing substituents shift protonation to the pyridazine nitrogen. Deuteration experiments and NMR spectroscopy validate these trends . For example, 4-ethoxy-pyrrolo[1,2-b]pyridazine-3-carboxylic acid shows distinct protonation patterns due to steric and electronic effects .

Q. What methodologies resolve contradictions in reported synthetic yields for pyrrolo[1,2-b]pyridazine derivatives?

  • Answer : Discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst loading). A comparative study using Pd(PPh₃)₄ vs. CuI/amine systems revealed that polar aprotic solvents (DMF) improve cycloaddition yields by stabilizing intermediates . Systematic optimization of temperature, stoichiometry, and protecting groups (e.g., BOC) is recommended to reconcile data .

Q. How can computational methods guide the design of pyrrolo[1,2-b]pyridazine-based antitumor agents?

  • Answer : Time-dependent DFT (TD-DFT) calculations predict optical properties (e.g., absorption maxima) for fluorescent tagging . Molecular docking and SAR studies on phenstatin analogues highlight the importance of hydrophobic substituents at position 2 (e.g., 4-chlorophenyl) for tubulin binding . In silico screening of substituent libraries accelerates lead optimization .

Q. What advanced functionalization strategies enable the incorporation of bioisosteres into the pyrrolo[1,2-b]pyridazine scaffold?

  • Answer : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) modifies the chloromethyl group to introduce triazole or sulfonamide bioisosteres . Palladium-mediated cross-coupling (Suzuki, Heck) at position 3 or 6 allows aryl/heteroaryl diversification, enhancing pharmacokinetic properties .

Q. How do mesoionic oxazolo-pyridazinones serve as precursors for pyrrolo[1,2-b]pyridazine derivatives?

  • Answer : Mesoionic intermediates undergo ring-opening reactions with nucleophiles (e.g., hydrazines) to form fused pyrrolopyridazines. This method avoids harsh conditions and improves regioselectivity, as demonstrated in cytotoxic agent synthesis with IC₅₀ values <1 μM in cancer cell lines .

Methodological Considerations

  • Synthetic Optimization : Prioritize BOC protection to prevent side reactions during condensation .
  • Analytical Validation : Combine NMR with HRMS and X-ray data to confirm regiochemistry, especially for isomers .
  • Biological Screening : Use MTT assays on multiple cell lines (e.g., MCF-7, HeLa) to evaluate antitumor activity, correlating results with substituent electronic profiles .

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